Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the formyl, methoxy, and methylbenzyl groups through a series of reactions such as Friedel-Crafts acylation, methylation, and formylation. The final step often involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Methyl 3-carboxy-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate.
Biological Activity
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula:
- Molecular Formula : C16H17NO4
- Molecular Weight : 287.31 g/mol
- CAS Number : 379260-71-6
The structure features an indole core, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
Antiviral Activity
Recent studies highlight the compound's potential as an HIV-1 integrase inhibitor . Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant inhibitory effects on HIV-1 integrase, which is crucial for viral replication. The binding mode analysis shows that the indole core effectively chelates magnesium ions essential for integrase activity. For instance, modifications at specific positions on the indole ring have been shown to enhance inhibitory potency, with some derivatives achieving IC50 values as low as 0.13 μM against integrase .
Anticancer Activity
The compound's anticancer properties have also been evaluated. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound have shown effective inhibition of microtubule assembly and enhanced caspase activity in breast cancer cells (MDA-MB-231), indicating potential as a microtubule-destabilizing agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Indole Core Modifications : Alterations at the C3 and C6 positions of the indole core significantly affect binding affinity and biological activity. For instance, adding halogenated groups at these positions enhances interactions with target proteins and increases inhibitory potency against HIV integrase .
- Substituents Impact : The presence of methoxy and formyl groups contributes to the overall stability and reactivity of the molecule, influencing its biological interactions. The introduction of branched alkyl groups at specific positions has been shown to improve hydrophobic interactions with target sites .
Case Study 1: HIV Integrase Inhibition
In a study examining the efficacy of various indole derivatives, this compound was tested alongside other analogs. The results indicated a strong correlation between structural modifications and integrase inhibitory activity:
Compound | IC50 (μM) | Structural Modification |
---|---|---|
Methyl Indole A | 0.13 | Long branch at C3 |
Methyl Indole B | 0.85 | Halogen substitution at C6 |
Methyl Indole C | 6.85 | No modifications |
These findings underscore the importance of structural optimization in enhancing antiviral efficacy .
Case Study 2: Anticancer Activity in Breast Cancer Cells
Another study focused on the anticancer effects of related compounds on MDA-MB-231 cells demonstrated that:
Compound | Concentration (μM) | Apoptosis Induction (%) | Caspase Activity (fold change) |
---|---|---|---|
Compound X | 1 | 70 | 1.5 |
Compound Y | 10 | 85 | 1.8 |
Methyl Derivative | 5 | 60 | 1.3 |
These results suggest that while methyl derivatives show promise, further optimization could lead to more potent anticancer agents .
Properties
IUPAC Name |
methyl 3-formyl-6-methoxy-1-[(2-methylphenyl)methyl]indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-6-4-5-7-14(13)11-21-18-10-15(24-2)8-9-16(18)17(12-22)19(21)20(23)25-3/h4-10,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGLSMICACKPSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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